molecular formula C14H30O3 B14425761 Acetic acid;9-methylundecan-1-ol CAS No. 83375-84-2

Acetic acid;9-methylundecan-1-ol

Cat. No.: B14425761
CAS No.: 83375-84-2
M. Wt: 246.39 g/mol
InChI Key: KVVNEHGFCSZPGB-UHFFFAOYSA-N
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Description

Acetic acid;9-methylundecan-1-ol is a chemical compound that combines the properties of acetic acid and 9-methylundecan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of various chemicals and as a food preservative. 9-methylundecan-1-ol is an alcohol with a long carbon chain, which contributes to its hydrophobic properties. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-methylundecan-1-ol typically involves the esterification of acetic acid with 9-methylundecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The reaction can be represented as follows:

CH3COOH+CH3(CH2)8CH(CH3)CH2OHCH3COOCH2(CH2)8CH(CH3)CH2OH+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_8\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_8\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)8​CH(CH3​)CH2​OH→CH3​COOCH2​(CH2​)8​CH(CH3​)CH2​OH+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes, where acetic acid and 9-methylundecan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the ester product is separated from the reaction mixture through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-methylundecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 9-methylundecan-1-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to form the corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidation of the alcohol group can yield 9-methylundecan-1-one or 9-methylundecanoic acid.

    Reduction: Reduction of the ester bond can produce acetic acid and 9-methylundecan-1-ol.

    Substitution: Substitution reactions can produce various acyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Acetic acid;9-methylundecan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in studies of lipid metabolism and membrane biology due to its hydrophobic properties.

    Medicine: Research into the potential therapeutic effects of this compound, particularly its antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;9-methylundecan-1-ol depends on its chemical structure. The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, releasing acetic acid and 9-methylundecan-1-ol. The acetic acid component can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The long carbon chain of 9-methylundecan-1-ol contributes to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with antimicrobial properties.

    9-methylundecan-1-ol: An alcohol with a long carbon chain, used in the production of fragrances and flavors.

    Ethyl acetate: An ester of acetic acid and ethanol, used as a solvent in various applications.

Uniqueness

Acetic acid;9-methylundecan-1-ol is unique due to the combination of acetic acid and a long-chain alcohol. This combination imparts both hydrophilic and hydrophobic properties, making it useful in applications where both properties are desirable. The compound’s ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis.

Properties

CAS No.

83375-84-2

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

acetic acid;9-methylundecan-1-ol

InChI

InChI=1S/C12H26O.C2H4O2/c1-3-12(2)10-8-6-4-5-7-9-11-13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4)

InChI Key

KVVNEHGFCSZPGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCO.CC(=O)O

Origin of Product

United States

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